molecular formula C7H5ClN2S B3045627 2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine CAS No. 110704-35-3

2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine

Cat. No. B3045627
M. Wt: 184.65 g/mol
InChI Key: PEZKJSQLIHPQMD-UHFFFAOYSA-N
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Patent
US04939140

Procedure details

2-Chloromethyl-thiazolo[5,4-b]pyridine was prepared similarly by heating a mixture of 3-amino-2-mercaptopyridine (3.6 g), 2-chloro-1,1,1-triethoxyethane (6.5 g) and ethanol (60 ml) at 60° C. for 4 hours. The crude solid resulting from evaporation of ethanol was chromatographed over silica gel to obtain 2.94 g of the product, m.p. 71°-73° C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([SH:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[Cl:9][CH2:10][C:11](OCC)(OCC)OCC>C(O)C>[Cl:9][CH2:10][C:11]1[S:8][C:3]2[C:2]([N:1]=1)=[CH:7][CH:6]=[CH:5][N:4]=2

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC=1C(=NC=CC1)S
Name
Quantity
6.5 g
Type
reactant
Smiles
ClCC(OCC)(OCC)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
ClCC=1SC2=NC=CC=C2N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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